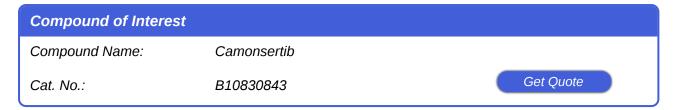


# A Preclinical Head-to-Head: Camonsertib (RP-3500) vs. Other ATR Inhibitors

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A Comparative Guide for Researchers and Drug Development Professionals

The Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), making it a prime target in oncology. Inhibition of ATR can lead to synthetic lethality in tumors with specific DDR deficiencies, such as ATM or BRCA1/2 mutations. **Camonsertib** (RP-3500) is a potent and selective oral ATR inhibitor that has shown promise in preclinical and clinical settings. This guide provides a comparative analysis of **camonsertib** against other clinical-stage ATR inhibitors—berzosertib (M6620), ceralasertib (AZD6738), and elimusertib (BAY 1895344)—based on available preclinical data.

#### **Quantitative Comparison of ATR Inhibitors**

The following tables summarize the in vitro potency and kinase selectivity of **camonsertib** in comparison to other ATR inhibitors. This data is crucial for understanding the therapeutic window and potential off-target effects.

#### **Table 1: In Vitro Potency of ATR Inhibitors**



Compound	Target	Biochemical IC50 (nM)	Cellular IC50 (nM)	Reference Cell Line(s)
Camonsertib (RP-3500)	ATR	1.0	0.33	LoVo
Berzosertib (M6620/VX-970)	ATR	<50	66	HT29
Ceralasertib (AZD6738)	ATR	7	44	LoVo
Elimusertib (BAY 1895344)	ATR	1.6	7	HT-29

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.

**Table 2: Kinase Selectivity Profile** 

Compound	ATR IC50 (nM)	mTOR IC50 (nM)	Selectivity (mTOR/ATR)	Other Kinases (Selectivity Fold >)
Camonsertib (RP-3500)	1.0	120	120	>2,000x for ATM, DNA-PK, PI3Kα
Berzosertib (M6620/VX-970)	<50	1,800	>36	>100x for ATM, DNA-PK
Ceralasertib (AZD6738)	7	>10,000	>1,428	>100x for ATM, DNA-PK, PI3Ky
Elimusertib (BAY 1895344)	1.6	>10,000	>6,250	Highly selective against a panel of 228 kinases

Selectivity is a critical parameter, as off-target inhibition, particularly of related PIKK family members like mTOR, can lead to unwanted toxicities.

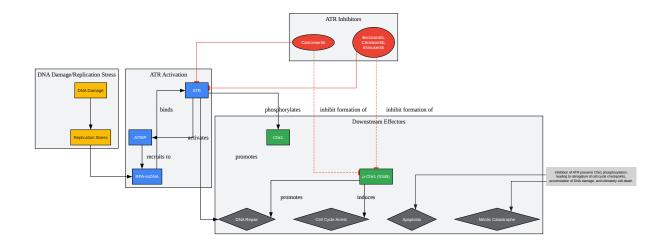


#### **Mechanism of Action and Cellular Effects**

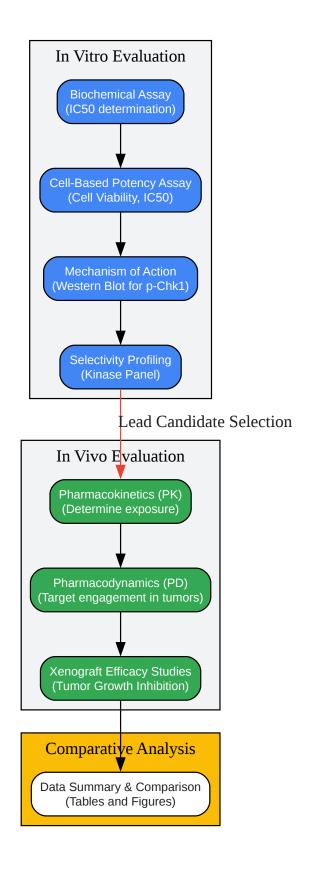
ATR inhibitors function by blocking the ATR-mediated phosphorylation of its downstream targets, most notably Chk1. This abrogates the S and G2/M cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, a phenomenon known as mitotic catastrophe, and subsequent cell death.

### **ATR Signaling Pathway**









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